Tetrachlorofluorescein

Multiplex qPCR Oligonucleotide Labeling Fluorescence Spectroscopy

Select Tetrachlorofluorescein (TET) for spectral discrimination in multiplex qPCR (between FAM and HEX) and low-phototoxicity live-cell imaging. Its unique pKa enables robust intracellular acidification measurements, while its weak trypsin inhibition (Ki=0.9mM) minimizes assay interference versus eosin Y or phloxine B. Procure high-purity TET to ensure accurate quantitative results.

Molecular Formula C20H8Cl4O5
Molecular Weight 470.1 g/mol
CAS No. 6262-21-1
Cat. No. B1293599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorofluorescein
CAS6262-21-1
Molecular FormulaC20H8Cl4O5
Molecular Weight470.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O
InChIInChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H
InChIKeyQCPFFGGFHNZBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachlorofluorescein (CAS 6262-21-1): A Halogenated Fluorescein Dye for Multiplexed Assays and pH-Dependent Fluorescence


Tetrachlorofluorescein (TCF), a chlorinated derivative of fluorescein, is a synthetic xanthene dye recognized for its green fluorescence and pH-dependent spectral properties [1]. Characterized by four chlorine atoms on the xanthene backbone, TCF exhibits a shifted absorption and emission profile relative to unsubstituted fluorescein, enabling its use as a spectral discriminator in multiplexed detection platforms [2]. Its specific photophysical signature—including absorption maxima near 519–522 nm and emission near 535–539 nm in aqueous biological buffers—positions it as a critical component in real-time PCR (qPCR) probe design, where spectral separation from co-detected dyes like FAM and HEX is essential for accurate quantification [3].

Why 'Any Fluorescein' is Not a Viable Substitute for Tetrachlorofluorescein in Quantitative Assays


While tetrachlorofluorescein belongs to the broader fluorescein family, its halogenation pattern fundamentally alters its biophysical and chemical behavior, rendering simple substitution with unmodified fluorescein or other halogenated analogs scientifically invalid. Specifically, the substitution of four chlorine atoms onto the xanthene core shifts the ground-state pKa and the associated pH-dependent fluorescence profile relative to other dyes [1]. This alteration dictates a specific operational pH range for optimal signal [2]. Furthermore, TCF exhibits distinct binding affinities and inhibitory constants in biochemical interactions; for example, it demonstrates a Ki of 0.9 mM against trypsin, a value that places it at a specific point in the inhibitory potency scale among halogenated fluoresceins, differing from the Ki values of eosin (4.7 mM), erythrosine (0.7 mM), and phloxine (0.4 mM) [3]. These quantitative differences in pKa, spectral response, and intermolecular interactions mean that substituting TCF with a generic 'fluorescein' would invalidate assay calibrations, alter signal-to-noise ratios, and potentially confound results in multiplexed or quantitative analytical systems.

Quantitative Evidence Differentiating Tetrachlorofluorescein from In-Class Analogs and Alternatives


Spectral Discrimination in Multiplex qPCR: TET vs. FAM and HEX

In the context of multiplexed quantitative PCR (qPCR), the spectral overlap between fluorophores is a primary source of analytical error. Tetrachlorofluorescein (TET) is selected because its absorption and emission maxima (522 nm / 539 nm) are significantly red-shifted relative to the widely used dye 6-carboxyfluorescein (FAM) (absorption ~495 nm / emission ~520 nm) [1]. This spectral separation enables simultaneous, multi-target detection with minimal crosstalk when using standard optical filter sets [2].

Multiplex qPCR Oligonucleotide Labeling Fluorescence Spectroscopy

pH-Response Window for Intracellular Sensing: Chlorinated vs. Non-Chlorinated Fluoresceins

Fluorescein-based pH indicators are widely used, but their operational range is a function of halogen substitution. Tetrachlorofluorescein and its chlorinated analogs exhibit a strongly pH-sensitive fluorescence response within a defined window of pH 3.0–7.0 [1]. This is in contrast to unsubstituted fluorescein, which exhibits a pKa around 6.4 and is most sensitive near neutral pH (typical range pH 5.0–8.0) [2].

Intracellular pH Sensing Fluorescent Probes Cellular Imaging

Enzyme Inhibition Potency: Tetrachlorofluorescein vs. Other Halogenated Fluoresceins

In a study of trypsin inhibition by food dyes, the inhibition constant (Ki) was determined for a series of halogenated fluoresceins. Tetrachlorofluorescein (3,4,5,6-tetrachlorofluorescein) exhibited a Ki value of 0.9 mM, which is quantitatively distinct from its structural analogs [1]. This places TCF in a specific intermediate position on the potency scale, with a significantly weaker inhibitory effect than phloxine (Ki = 0.4 mM) or erythrosine (Ki = 0.7 mM), but a more potent effect than eosin (Ki = 4.7 mM).

Enzyme Inhibition Biochemical Assays Xanthene Dyes

Triplet-State Quantum Yield for Photoinitiating Systems: Chlorinated vs. Iodo/Bromo Analogs

The efficiency of intersystem crossing, which populates the reactive triplet state, varies significantly with halogen substitution in the xanthene family. Chlorinated fluoresceins, including tetrachlorofluorescein, exhibit a triplet quantum yield (ΦT) on the order of 0.10 [1]. This is substantially lower than the yields observed for iodo- and bromo-fluoresceins, which are known to generate singlet oxygen with high efficiency (e.g., phloxine B has a singlet oxygen quantum yield of 0.59) [2].

Photochemistry Photoinitiation Singlet Oxygen Generation

Application Scenarios Where Tetrachlorofluorescein's Differential Properties Provide a Scientific Advantage


Multiplexed Quantitative PCR (qPCR) for Gene Expression Analysis

Procurement of tetrachlorofluorescein (TET) is justified for designing TaqMan or molecular beacon probes in multiplexed qPCR assays. As established in the evidence, the specific spectral profile of TET (absorption ~522 nm, emission ~539 nm) provides a distinct optical window between FAM (~495/520 nm) and HEX (~535/556 nm) . This enables simultaneous amplification and detection of three distinct targets (e.g., a gene of interest, a reference gene, and an internal control) within a single reaction well, reducing pipetting errors, conserving precious samples, and increasing throughput compared to singleplex reactions.

Fluorescent Tracing in Acidic Cellular Compartments

For researchers studying endocytosis, lysosomal storage disorders, or other processes within acidic organelles (pH 4.5–6.5), TCF is a superior choice over unmodified fluorescein. The evidence demonstrates that TCF exhibits a strong pH-dependent fluorescence response in the range of pH 3.0–7.0 [1]. This operational window aligns precisely with the pH of late endosomes and lysosomes, whereas fluorescein's sensitivity is centered around neutrality (pKa ~6.4) [2]. Using TCF therefore maximizes signal change per unit of pH shift in these acidic compartments, providing more robust and accurate measurements of intracellular acidification.

Enzymatic Assays Requiring Minimized Trypsin-Like Interference

When developing a fluorescence-based assay that involves or is sensitive to serine proteases (like trypsin), the selection of a fluorescent tracer must account for potential enzyme inhibition. The evidence provides a quantitative comparison of inhibition constants (Ki), showing that tetrachlorofluorescein (Ki = 0.9 mM) is a significantly weaker inhibitor than other common xanthene dyes like phloxine (Ki = 0.4 mM) and rose bengal (Ki = 0.1 mM) [3]. Therefore, procuring TCF over these more inhibitory alternatives is a critical experimental design choice for assays measuring amidase or proteolytic activity, as it reduces the risk of confounding the results with off-target enzyme inhibition.

Low-Phototoxicity Imaging and Photoinitiating Systems

For live-cell fluorescence microscopy or the development of 'green' photoinitiating systems for polymer synthesis, TCF offers a key advantage related to its photophysics. The evidence confirms that chlorinated fluoresceins have a low triplet quantum yield (ΦT ~0.10), which is an order of magnitude lower than the singlet oxygen-generating yields of brominated/iodinated analogs like phloxine B (ΦΔ ~0.59) [4][5]. This means TCF is far less likely to generate cytotoxic reactive oxygen species upon illumination, allowing for longer imaging sessions with reduced photodamage to live specimens. In materials science, this property enables controlled, low-level radical generation for eco-friendly polymerization without the harsh phototoxicity associated with heavier halogen derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrachlorofluorescein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.